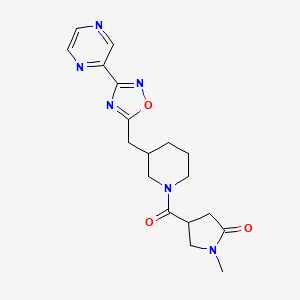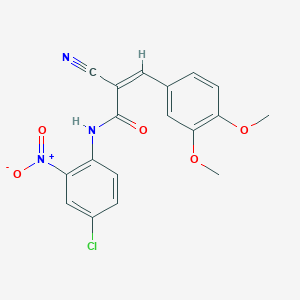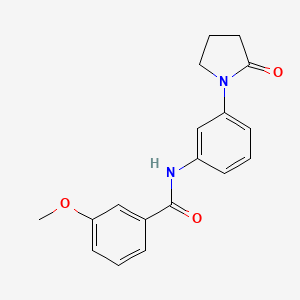![molecular formula C11H16ClN3O2 B2692416 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide CAS No. 1155008-62-0](/img/structure/B2692416.png)
2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide” is a complex organic molecule. It contains an acetamide group (a functional group consisting of an acyl group attached to nitrogen), a chloro group, and a tetrahydroindazole group (a type of heterocyclic compound). The presence of these functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroindazole group suggests that part of the molecule is cyclic, while the acetamide and chloro groups are likely to be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acetamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The chloro group might be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Interactions
The metabolism of chloroacetamide herbicides, including compounds structurally similar to 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide, has been studied to understand their transformation and activation pathways. These compounds undergo metabolic activation involving complex pathways leading to DNA-reactive products. The study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveals insights into the metabolic activation pathways that involve cytochrome P450 enzymes, such as CYP3A4 and CYP2B6. This research points to the critical role of metabolic processes in determining the toxicological profiles of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Herbicidal Activity and Environmental Impact
Chloroacetamide derivatives, including compounds with structural similarities to 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide, are used as pre-emergent herbicides for controlling annual grasses and broad-leaved weeds in various crops. The study by Weisshaar & Böger (1989) discusses the mechanism of action of chloroacetamide herbicides, highlighting their inhibition of fatty acid synthesis in algae as a model for understanding herbicidal activity. This research contributes to our understanding of the environmental impact of such compounds on non-target species (Weisshaar & Böger, 1989).
Photovoltaic and Optical Properties
The exploration of compounds for potential application in dye-sensitized solar cells (DSSCs) includes the study of benzothiazolinone acetamide analogs, which share functional groups with 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide. Mary et al. (2020) investigate the vibrational spectra, electronic properties, and photovoltaic efficiency of such analogs, demonstrating their light harvesting efficiency and potential as photosensitizers in DSSCs. This research opens avenues for the application of related compounds in renewable energy technologies (Mary et al., 2020).
Crystallography and Molecular Structure
The study of crystal and molecular structures provides fundamental insights into the properties and potential applications of compounds. Research on N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid by Chi et al. (2018) showcases the importance of crystallography in understanding the intermolecular interactions and stability of compounds. Such studies are crucial for the design of materials with desired physical and chemical properties (Chi, Wang, Jin, Wang, Zhao, & Tao, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even clinical trials if the compound is intended to be used as a drug .
Propriétés
IUPAC Name |
2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c12-6-11(17)14-9-2-1-3-10-8(9)7-13-15(10)4-5-16/h7,9,16H,1-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREQHJJZRUAOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)CCO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1h-indazol-4-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2692341.png)
![2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2692342.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)


![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)
![2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2692354.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)